

Technical Synthesis Guide: Boc-4-(2-methylphenyl)-DL-phenylalanine

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Compound of Interest

Compound Name: *Boc-4-(2-methylphenyl)-DL-phenylalanine*

Cat. No.: *B12319569*

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-(
-Butoxycarbonyl)-4-(2-methylphenyl)-DL-phenylalanine CAS Registry Number: (Analogous to 4-phenyl-phenylalanine derivatives, specific CAS may vary by vendor)

Executive Summary

The synthesis of **Boc-4-(2-methylphenyl)-DL-phenylalanine** (Boc-Bip(2-Me)-OH) represents a critical workflow in the development of hydrophobically modified peptidomimetics. The introduction of the ortho-tolyl moiety at the 4-position of the phenylalanine phenyl ring creates a biaryl system with restricted rotation (atropisomerism potential) and increased lipophilicity, valuable for probing hydrophobic pockets in GPCRs and protease inhibitors.

This guide presents two distinct synthetic pathways selected based on scale and available starting materials:

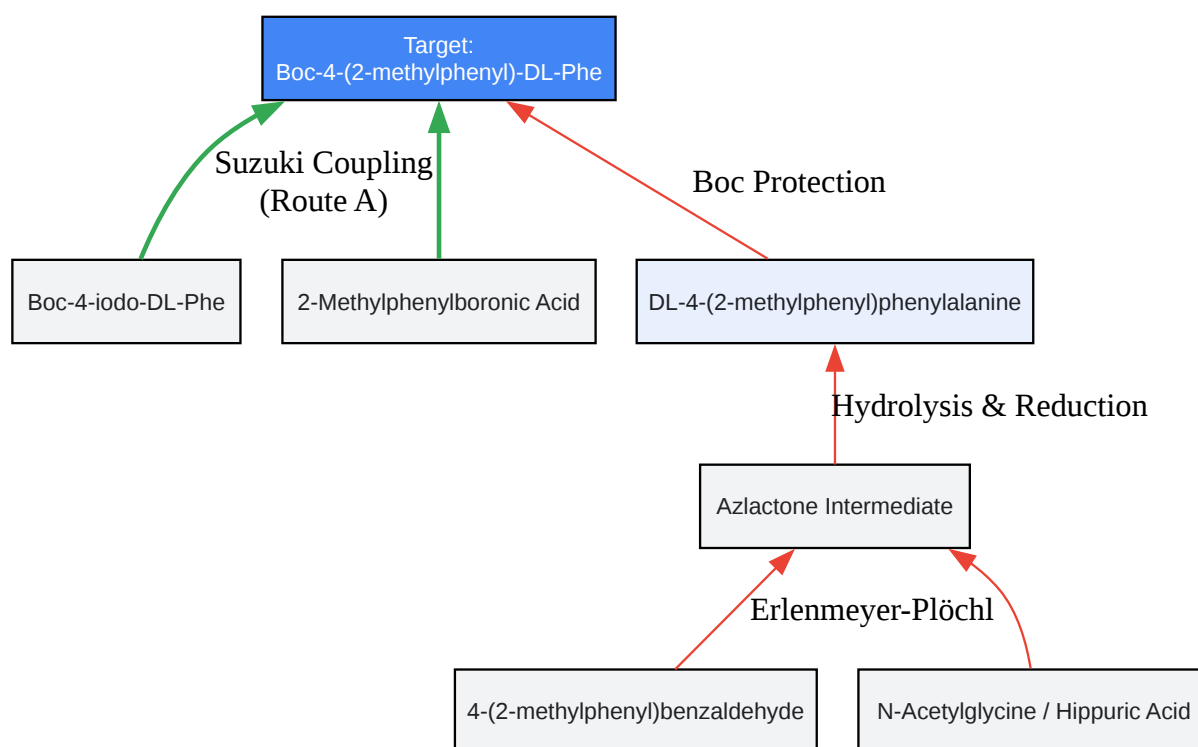
- Route A (Convergent / MedChem): Suzuki-Miyaura cross-coupling of Boc-4-iodo-DL-phenylalanine. Ideal for rapid library generation (gram-scale).

- Route B (Linear / Process): Erlenmeyer-Plöchl azlactone synthesis starting from 4-(2-methylphenyl)benzaldehyde. Ideal for cost-effective, multi-gram to kilogram scale-up of the racemic scaffold.

Strategic Retrosynthesis & Pathway Analysis

The target molecule can be disconnected at the biaryl bond or the amino acid backbone.

Visualization: Retrosynthetic Logic



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Figure 1: Retrosynthetic disconnection showing the Convergent Route (Green) and Linear Route (Red).

Protocol A: Suzuki-Miyaura Cross-Coupling (Convergent)

Context: This route is preferred for medicinal chemistry applications where speed is critical. It utilizes the commercially available (or easily synthesized) Boc-4-iodo-DL-phenylalanine.

Critical Mechanism Note: The ortho-methyl group on the boronic acid introduces steric hindrance. Standard Pd(PPh₃)₄ may suffer from slow oxidative addition or ligand dissociation. We utilize Pd(dppf)Cl₂[1]-DCM due to its large bite angle and stability, ensuring efficient coupling even with sterically demanding substrates.

Reagents & Stoichiometry[2][3][4]

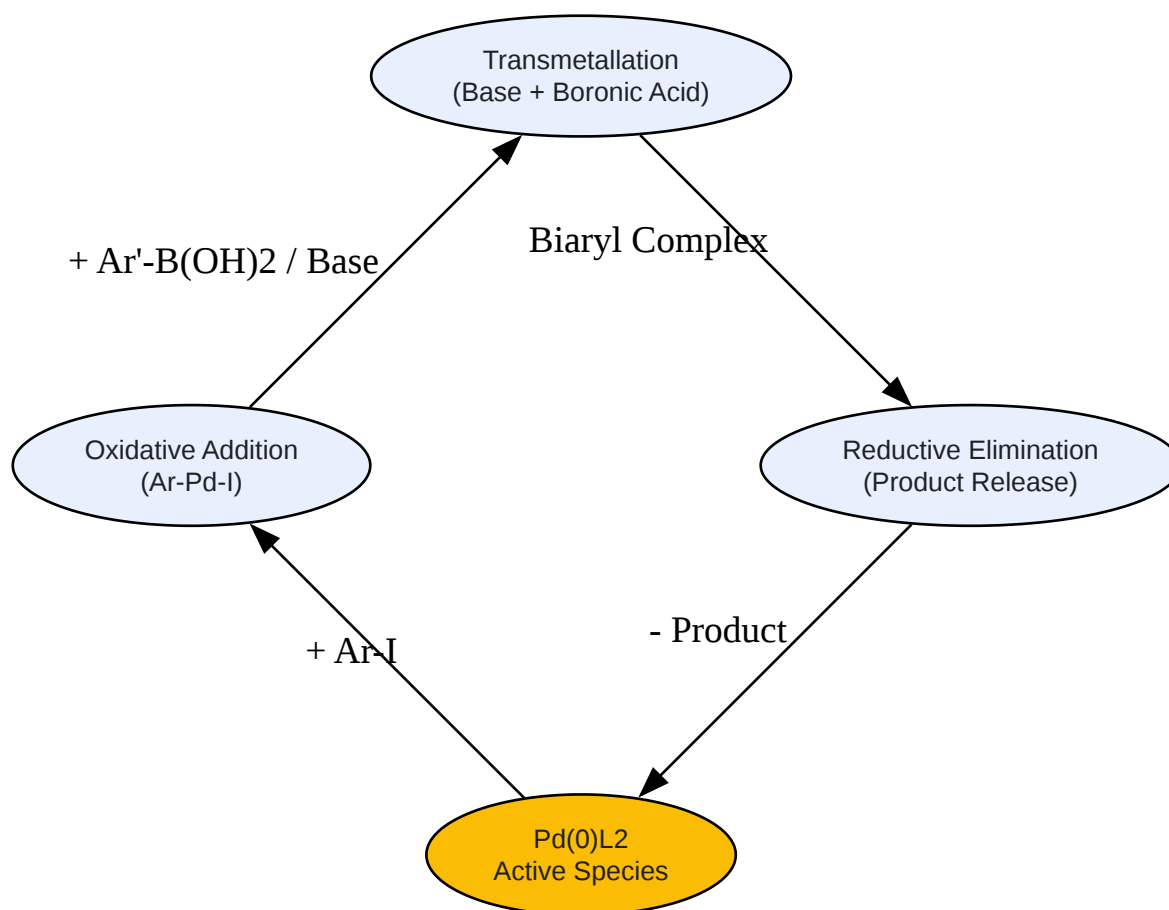
Component	Role	Equivalents	Notes
Boc-4-iodo-DL-Phe-OH	Substrate	1.0	Can use methyl ester to avoid acid interference
2-Methylphenylboronic acid	Coupling Partner	1.5	Excess required for homocoupling side-reactions
Pd(dppf)Cl ₂ ·DCM	Catalyst	0.05 (5 mol%)	Robust against dehalogenation
K ₂ CO ₃	Base	3.0	2M Aqueous solution
1,4-Dioxane	Solvent	-	0.1 M concentration relative to substrate

Step-by-Step Methodology

- **Degassing:** In a Schlenk flask or microwave vial, dissolve Boc-4-iodo-DL-Phe-OH (1.0 eq) and 2-methylphenylboronic acid (1.5 eq) in 1,4-dioxane. Degas by sparging with Argon for 15 minutes.
- **Catalyst Addition:** Add Pd(dppf)Cl₂[1]-DCM (5 mol%) under a positive stream of Argon.
- **Base Addition:** Add degassed 2M aq. K₂CO₃ (3.0 eq). The mixture will turn biphasic.
- **Reaction:**

- Thermal: Heat to 90°C for 12–16 hours under Argon balloon.
- Microwave: 100°C for 45 minutes (high absorption setting).
- Work-up:
 - Cool to Room Temperature (RT).
 - Dilute with water and wash with Diethyl Ether (removes non-polar impurities/homocoupled boronic acid). Discard organic layer.
 - Acidify the aqueous layer to pH ~2-3 using 1M HCl (careful: CO₂ evolution).
 - Extract the product into Ethyl Acetate (3x).
- Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5 + 0.1% AcOH) or recrystallization from EtOAc/Hexanes.

Visualization: Catalytic Cycle (Suzuki)



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Figure 2: Simplified Suzuki-Miyaura catalytic cycle emphasizing the Pd(0)/Pd(II) shuttle.

Protocol B: Erlenmeyer-Plöchl Azlactone Synthesis (Linear)

Context: This is the classical industrial route for racemic amino acids. It is cost-effective but requires more steps.

Phase 1: Synthesis of 4-(2-methylphenyl)benzaldehyde

Note: If not commercially available, synthesize via Suzuki coupling of 4-bromobenzaldehyde and 2-methylphenylboronic acid using the conditions in Protocol A, but extracting the organic layer directly.

Phase 2: Azlactone Formation

- Setup: In a round-bottom flask, combine:
 - 4-(2-methylphenyl)benzaldehyde (1.0 eq)
 - -Acetylglycine (1.0 eq) (or Hippuric acid)
 - Sodium Acetate (anhydrous, 1.0 eq)
 - Acetic Anhydride (3.0 eq)
- Reaction: Reflux at 110°C for 2–4 hours. The mixture will solidify upon cooling.
- Isolation: Add cold ethanol. Filter the yellow crystalline solid (the azlactone). Wash with cold water and ethanol.

Phase 3: Hydrolysis & Reduction (One-Pot Variant)

- Hydrolysis: Suspend the azlactone in 1% NaOH (aq) and reflux until dissolved (ring opening to the dehydro-amino acid).
- Reduction:
 - Add Sodium Amalgam (Na/Hg) or use Raney Nickel/H₂ (50 psi) to reduce the C=C double bond.
 - Alternative: P/HI reduction (classic but harsh).
 - Modern Recommendation: Hydrogenation using 10% Pd/C in MeOH/AcOH at 40 psi H₂ for 12 hours.
- Isolation: Filter catalyst, concentrate, and crystallize the free amino acid 4-(2-methylphenyl)-DL-phenylalanine.

Phase 4: Boc Protection

- Solvent System: Dissolve the free amino acid in 1:1 Dioxane:Water.^[2]
- Base: Add 1M NaOH to adjust pH to ~9-10.

- Reagent: Add Boc₂O (Di-tert-butyl dicarbonate, 1.1 eq).
- Reaction: Stir at RT for 12 hours. Maintain pH > 8 by adding periodic NaOH if necessary.
- Work-up:
 - Wash with Et₂O (remove excess Boc₂O).
 - Acidify aqueous layer to pH 2 (KHSO₄ is preferred over HCl to prevent Boc cleavage).
 - Extract into EtOAc, dry, and concentrate.

Quality Control & Validation (Self-Validating Systems)

To ensure scientific integrity, the following analytical checkpoints must be met:

Checkpoint	Method	Expected Result	Interpretation
Reaction Completion	TLC (50% EtOAc/Hex)	Disappearance of Aryl Halide (Route A) or Aldehyde (Route B)	If SM persists >12h, add 10% more catalyst.
Boc Integrity	¹ H NMR (DMSO-d ₆)	Singlet at 1.35-1.45 ppm (9H)	Loss of signal implies acid instability during workup.
Biaryl Formation	¹ H NMR	New aromatic protons, shift in AA benzylic protons	Confirm integration of the ortho-tolyl methyl group (~2.2 ppm).
Purity	LC-MS (ESI+)	Mass Peak or	Confirm single peak >95% purity.

Key Diagnostic NMR Signals:

- Boc Group: ~1.40 ppm (s, 9H)
- Toly Methyl: ~2.25 ppm (s, 3H)
- Alpha-Proton: ~4.1-4.5 ppm (m, 1H)
- Amide NH: ~7.0-7.5 ppm (d, 1H)

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